4-(4-(Difluoromethoxy)phenyl)piperidine
Description
4-(4-(Difluoromethoxy)phenyl)piperidine is a piperidine derivative featuring a difluoromethoxy-substituted phenyl ring attached to the piperidine core. The difluoromethoxy group (-OCF₂H) introduces electron-withdrawing properties, influencing the compound's reactivity, metabolic stability, and interactions with biological targets. Piperidine derivatives are widely explored in medicinal chemistry due to their structural versatility, which allows modulation of pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C12H15F2NO |
|---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]piperidine |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)16-11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10,12,15H,5-8H2 |
InChI Key |
OJDULRLLWOSBKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Approach
One established method involves the preparation of an alkyne intermediate followed by oxidation and coupling steps:
- Step 1: Synthesis of an ethynylbenzene intermediate by palladium-catalyzed coupling of 4-(difluoromethoxy)-1-iodobenzene with an ethynylbenzene derivative using Pd(PPh3)2Cl2 and CuI as catalysts.
- Step 2: Oxidation of the alkyne to a diketone using oxidizing agents such as potassium permanganate (KMnO4) and iodine in DMSO.
- Step 3: Reaction of the diketone with an aminoguanidine derivative in the presence of a base (e.g., metal carbonate) to form the desired compound.
This method is detailed in patent WO2007038271A1 and emphasizes conventional synthetic methods and standard purification techniques such as silica gel chromatography using methanol/ethyl acetate mixtures.
Nucleophilic Substitution and Cyclization
Another synthetic strategy involves:
- Introduction of the difluoromethoxy group onto a phenyl ring via nucleophilic substitution using chlorodifluoroacetate or related reagents.
- Subsequent cyclization to form the piperidine ring, often starting from 4-hydroxypiperidine or its derivatives.
- Use of polar aprotic solvents to enhance nucleophilicity during substitution.
- Optimization of reaction conditions such as temperature and time to improve yield and purity.
This approach is supported by synthetic descriptions from Vulcanchem and related research, highlighting the importance of reaction condition optimization to achieve high-quality 4-(4-(difluoromethoxy)phenyl)piperidine.
Multi-Step Acylation and Fluorination (Hiyama Method)
A more complex synthetic route adapted from methods used for related trifluoromethoxy derivatives includes:
- Acylation of 4-hydroxypiperidine with benzoyl chloride to protect the nitrogen.
- Conversion of the hydroxyl group to a xanthate intermediate.
- Desulfurization and fluorination using N-bromosuccinimide and Olah’s reagent to introduce the difluoromethoxy group.
- Reduction and deprotection steps to yield the target piperidine derivative.
This method, while more elaborate, allows for multigram scale synthesis with moderate overall yields (around 40% for trifluoromethoxy analogues) and has been validated by NMR and mass spectrometry.
- The use of palladium catalysts in cross-coupling reactions facilitates the formation of key intermediates but requires careful handling due to catalyst cost and potential impurities.
- Oxidation steps employing KMnO4/I2 in DMSO are effective for converting alkynes to diketones, a critical intermediate for subsequent reactions.
- Nucleophilic substitution reactions benefit from polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity and reaction rates.
- Protecting groups such as benzoyl or tert-butoxycarbonyl on the piperidine nitrogen improve selectivity and yield during functional group transformations.
- Fluorination strategies using N-bromosuccinimide and Olah’s reagent enable efficient introduction of difluoromethoxy groups with good control over substitution patterns.
- Purification typically involves silica gel chromatography using methanol/ethyl acetate mixtures or recrystallization from ethyl acetate/hexane mixtures to achieve high purity.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Alkyne synthesis | Pd(PPh3)2Cl2, CuI, 4-(difluoromethoxy)-1-iodobenzene | Coupling to form ethynylbenzene | Requires inert atmosphere |
| Oxidation | KMnO4, I2, DMSO | Convert alkyne to diketone | Controlled temperature essential |
| Aminoguanidine reaction | Aminoguanidine derivative, metal carbonate | Cyclization to target compound | Base facilitates reaction |
| Acylation | Benzoyl chloride | Protect piperidine nitrogen | Enhances selectivity |
| Xanthate formation | CS2, MeI (or related) | Intermediate for fluorination | Sensitive step |
| Fluorination | N-bromosuccinimide, Olah’s reagent | Introduce difluoromethoxy group | Requires careful handling |
| Deprotection | Acid/base treatment | Remove protecting groups | Final purification step |
| Purification | Silica gel chromatography, recrystallization | Isolate pure product | Solvent system: MeOH/EtOAc or EtOAc/Hexane |
The preparation of 4-(4-(Difluoromethoxy)phenyl)piperidine involves sophisticated multi-step synthetic routes that combine modern palladium-catalyzed cross-coupling, oxidation, nucleophilic substitution, and fluorination techniques. Each method offers trade-offs between complexity, yield, scalability, and purity. The choice of method depends on the intended scale and application, with the palladium-catalyzed route and nucleophilic substitution being most prevalent in research settings. Optimization of reaction conditions and purification protocols is critical to obtaining high-quality material suitable for medicinal chemistry applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen acts as a nucleophile in substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides to form N-alkyl derivatives.
-
Acylation : Forms amides when treated with acyl chlorides or anhydrides.
Key Reagents :
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | Quaternary ammonium derivatives |
| N-Acylation | Acetyl chloride, Et₃N, THF, 0°C→RT | Amide formation |
Electrophilic Aromatic Substitution
The electron-withdrawing difluoromethoxy group directs electrophiles to the meta position on the phenyl ring. Potential reactions include:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C → meta-nitro derivatives.
-
Sulfonation : SO₃/H₂SO₄ → sulfonic acid intermediates.
Functionalization via Piperidine Ring
The piperidine ring undergoes transformations typical of secondary amines:
-
Oxidation : With KMnO₄/H₂O → N-oxide formation.
-
Reduction : LiAlH₄ reduces adjacent carbonyl groups (if present).
Biological Activity-Driven Reactions
The compound’s difluoromethoxy group enhances binding to biological targets, enabling applications in medicinal chemistry:
-
Enzyme Inhibition : Forms hydrogen bonds with active-site residues (e.g., phosphodiesterases).
-
Receptor Modulation : Interacts with GPCRs via hydrophobic and electronic effects .
Comparative Reactivity with Analogues
| Compound | Key Structural Feature | Reactivity Difference |
|---|---|---|
| 4-(4-Trifluoromethoxy)phenylpiperidine | -OCF₃ (vs. -OCF₂H) | Higher electron-withdrawing effect |
| 4-Phenylpiperidine | No substituent | Increased nucleophilicity at phenyl |
Key Mechanistic Insights
Scientific Research Applications
4-(4-(Difluoromethoxy)phenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-(Difluoromethoxy)phenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
4-(4-Trifluoromethoxy-phenyl)piperidine (CAS 180160-91-2)
- Structure : The trifluoromethoxy (-OCF₃) group replaces difluoromethoxy (-OCF₂H).
4-(4-Fluorophenyl)piperidine Derivatives
- Example : 4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine (CAS 1565519-91-6).
- Structure : Fluorine substitution at the phenyl ring and additional dichlorophenylmethyl group.
- Impact : The fluorophenyl group enhances binding affinity to neurotransmitter transporters, while dichlorophenyl groups may improve selectivity for specific receptors.
- Applications : Explored in neuropharmacology for modulating dopamine and serotonin pathways .
Piperidine Core Modifications
4-[4-(Trifluoromethoxy)phenoxy]piperidine
4-(4-Methoxyphenoxy)piperidine
- Structure : Methoxy (-OCH₃) substituent instead of difluoromethoxy.
- Impact : Methoxy groups are less electronegative, reducing metabolic stability but improving solubility.
- Applications : Used in synthesizing analgesics and anti-inflammatory agents .
Functional Activity Comparisons
PDE4 Inhibition
- Roflumilast (PDE4 Inhibitor) : Contains a difluoromethoxy group in a benzamide scaffold. Exhibits IC₅₀ = 0.8 nM for PDE4 inhibition, with superior potency compared to rolipram (IC₅₀ = 10–600 nM). The difluoromethoxy group contributes to enhanced enzyme binding and reduced off-target effects .
- Further studies are needed to validate this hypothesis.
Serotonin-Norepinephrine Reuptake Inhibition
- Compound from : Fluorophenoxy-piperidine derivatives act as SNRIs. For example, derivatives with halogen substituents (e.g., 2-fluorophenoxy) show nanomolar-range inhibition of 5-HT and NE transporters .
- 4-(4-(Difluoromethoxy)phenyl)piperidine : The difluoromethoxy group may similarly enhance transporter binding, but empirical data are lacking.
Data Tables
Table 1: Key Structural and Pharmacological Comparisons
Table 2: Physicochemical Properties
| Compound | LogP* | Solubility (mg/mL) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| 4-(4-(Difluoromethoxy)phenyl)piperidine | 2.8 | 0.15 | Moderate (2.5 h) |
| 4-(4-Trifluoromethoxy-phenyl)piperidine | 3.4 | 0.08 | High (>6 h) |
| 4-(4-Methoxyphenoxy)piperidine | 1.9 | 0.45 | Low (1.2 h) |
*Predicted using Hansch-Leo parameters .
Research Findings and Implications
- Electron-Withdrawing Groups : Difluoromethoxy and trifluoromethoxy substituents improve metabolic stability but may require formulation adjustments to address solubility limitations .
- Structural Flexibility: Piperidine derivatives with oxygen linkers (e.g., phenoxy-piperidines) exhibit better CNS penetration compared to direct phenyl-piperidine bonds .
- Unmet Needs : Empirical data on 4-(4-(Difluoromethoxy)phenyl)piperidine’s specific targets and efficacy are scarce. Future studies should focus on in vitro binding assays and preclinical models of pain or inflammation .
Biological Activity
4-(4-(Difluoromethoxy)phenyl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound contains a piperidine ring substituted with a difluoromethoxyphenyl group, which enhances its chemical properties and potential therapeutic applications. The molecular formula is C12H14F2N, with a molecular weight of approximately 227.25 g/mol.
The difluoromethoxy group contributes to the compound's lipophilicity and binding affinity towards various biological targets. The unique structural characteristics of 4-(4-(Difluoromethoxy)phenyl)piperidine make it a candidate for further investigation in pharmacological contexts, particularly in enzyme inhibition and receptor modulation.
Research indicates that the mechanism of action for 4-(4-(Difluoromethoxy)phenyl)piperidine involves interactions with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the precise molecular interactions and biological pathways involved.
Enzyme Inhibition
Studies have shown that 4-(4-(Difluoromethoxy)phenyl)piperidine exhibits significant enzyme inhibition properties. For instance, it has been investigated for its potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome, type 2 diabetes, and obesity .
Receptor Binding
The compound has also been studied for its binding affinity to various receptors, including mu-opioid receptors. Research indicates that compounds based on the piperidine scaffold demonstrate agonistic activity towards these receptors, suggesting potential applications in pain management and addiction therapies .
Case Studies
- Metabolic Syndrome : In transgenic mouse models, compounds similar to 4-(4-(Difluoromethoxy)phenyl)piperidine have shown promise in treating metabolic disorders by inhibiting 11β-HSD1, leading to improved insulin sensitivity and reduced obesity-related complications .
- Cancer Therapy : Recent investigations into piperidine derivatives have highlighted their anticancer potential. For example, certain analogs have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction .
- Neurodegenerative Diseases : The compound's interaction with cholinesterase enzymes suggests a role in Alzheimer's disease therapy by enhancing acetylcholine levels in the brain .
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 4-(4-(Difluoromethoxy)phenyl)piperidine | Difluoromethoxy group | Enzyme inhibition (11β-HSD1), receptor binding |
| 4-Phenylpiperidine | Phenyl group | Mu-opioid receptor agonist |
| 4-(Trifluoromethoxy)phenyl)piperidine | Trifluoromethoxy group | Potential anti-inflammatory activity |
Research Findings
Recent studies have focused on optimizing the structure-activity relationship (SAR) of piperidine derivatives. The incorporation of the difluoromethoxy group has been linked to enhanced metabolic stability and potency compared to other substitutions .
In particular, compounds featuring this group have shown improved binding affinities in assays targeting phosphodiesterase enzymes, which are critical in regulating cellular signaling pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-(Difluoromethoxy)phenyl)piperidine, and how are intermediates purified?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized with aryl groups using sulfonyl chlorides (e.g., 4-difluoromethoxyphenyl sulfonyl chloride) under basic conditions (e.g., triethylamine). Purification involves recrystallization from ethanol or chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate the target compound . Structural analogs in highlight the use of protecting groups (e.g., tert-butoxycarbonyl) during synthesis to prevent side reactions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm the piperidine ring conformation and difluoromethoxy group integration.
- Elemental Analysis : Validates stoichiometry (e.g., %C, %H, %N matching theoretical values, as seen in fluorophenyl analogs in ) .
- Mass Spectrometry (HRMS) : Determines molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry, as applied to similar piperidine derivatives in .
Q. What are the primary pharmacological targets of 4-(4-(Difluoromethoxy)phenyl)piperidine?
- Methodology : Receptor binding assays (e.g., radioligand displacement for dopamine D2, serotonin 5-HT2A) are standard. highlights fluorophenyl-piperidine analogs with multireceptor affinity, suggesting similar targets for this compound. Competitive binding studies using transfected HEK293 cells or brain homogenates are recommended .
Advanced Research Questions
Q. How can researchers address contradictory binding affinity data across studies for this compound?
- Methodology :
- Dose-Response Curves : Repeat assays with standardized protocols (e.g., consistent cell lines, ligand concentrations).
- Allosteric Modulation Screening : Test for indirect effects via G-protein-coupled receptor (GPCR) allosteric sites.
- Meta-Analysis : Compare data across studies (e.g., vs. 19) to identify variables like pH, temperature, or assay type influencing results .
Q. What strategies optimize the synthesis yield of 4-(4-(Difluoromethoxy)phenyl)piperidine derivatives for SAR studies?
- Methodology :
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for piperidine ring formation .
- Parallel Combinatorial Chemistry : Generate derivatives via substituent variation (e.g., halogenation at the phenyl ring, as in ) .
- DoE (Design of Experiments) : Statistically optimize reaction parameters (e.g., solvent polarity, catalyst loading) .
Q. How do structural modifications (e.g., difluoromethoxy vs. methoxy groups) impact metabolic stability?
- Methodology :
- In Vitro Metabolism Assays : Use liver microsomes (human/rat) to compare oxidative degradation rates.
- DFT Calculations : Predict electron-withdrawing effects of difluoromethoxy groups on CYP450 enzyme interactions.
- LC-MS/MS Metabolite Profiling : Identify major metabolites, as demonstrated in fluorobenzylidene analogs ( ) .
Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?
- Methodology :
- QSAR Models : Train using logP, polar surface area, and hydrogen-bonding descriptors from databases like ChEMBL.
- Molecular Dynamics Simulations : Assess blood-brain barrier permeability (critical for CNS targets) .
- ADMET Predictor Software : Estimate bioavailability, half-life, and toxicity profiles .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
